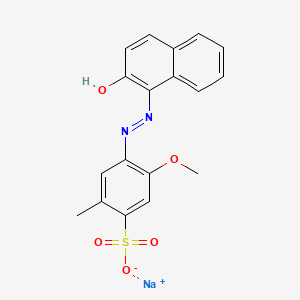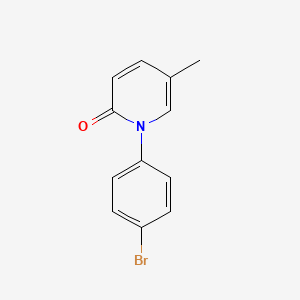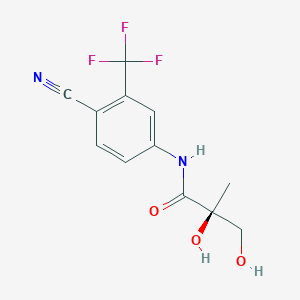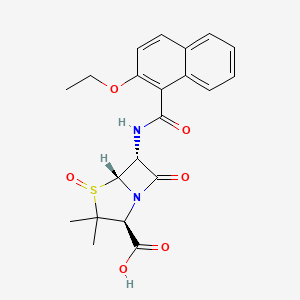
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is commonly used as a dye and has significant importance in the field of chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative under alkaline conditions. The reaction is carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, aromatic amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets include aromatic compounds with which it can form stable complexes. The pathways involved in its action include electrophilic substitution and complexation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonate
- 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonic acid
Uniqueness
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is unique due to the presence of the methoxy and methyl groups, which enhance its solubility and stability compared to similar compounds. These functional groups also influence its reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C18H15N2NaO5S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16N2O5S.Na/c1-11-9-14(16(25-2)10-17(11)26(22,23)24)19-20-18-13-6-4-3-5-12(13)7-8-15(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
NJGLEJODXGUKCV-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















